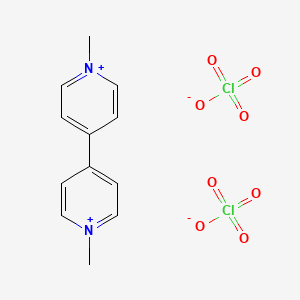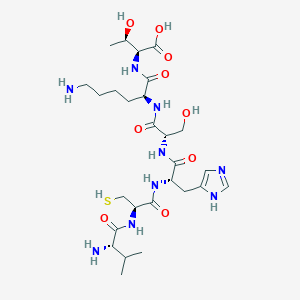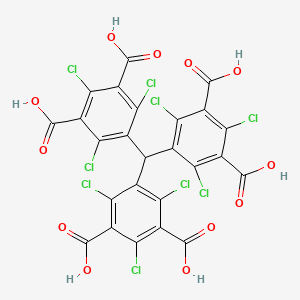
1,1'-Dimethyl-4,4'-bipyridin-1-ium diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dimethyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound known for its unique structural and chemical properties. It belongs to the class of bipyridinium compounds, which are characterized by the presence of two pyridine rings connected by a single bond. This compound is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
The synthesis of 1,1’-Dimethyl-4,4’-bipyridin-1-ium diperchlorate typically involves the reaction of 4,4’-bipyridine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1,1’-Dimethyl-4,4’-bipyridin-1-ium diperchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-Dimethyl-4,4’-bipyridin-1-ium diperchlorate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is used in studies related to electron transfer processes and redox reactions in biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-Dimethyl-4,4’-bipyridin-1-ium diperchlorate involves its ability to participate in redox reactions. The compound can accept and donate electrons, making it a versatile reagent in various chemical processes. Its molecular targets and pathways include interactions with enzymes and other proteins involved in electron transfer and redox regulation.
Comparaison Avec Des Composés Similaires
1,1’-Dimethyl-4,4’-bipyridin-1-ium diperchlorate can be compared with other similar compounds such as:
Methyl viologen dichloride:
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride: This compound is used in the synthesis of conjugated oligomers and has distinct electrochemical properties. The uniqueness of 1,1’-Dimethyl-4,4’-bipyridin-1-ium diperchlorate lies in its specific structural features and reactivity, which make it suitable for a wide range of applications in scientific research and industry.
Propriétés
Numéro CAS |
142210-18-2 |
|---|---|
Formule moléculaire |
C12H14Cl2N2O8 |
Poids moléculaire |
385.15 g/mol |
Nom IUPAC |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C12H14N2.2ClHO4/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;2*2-1(3,4)5/h3-10H,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
Clé InChI |
RTXUNNWXWAYYMR-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide](/img/structure/B12543336.png)
![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)



![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)

![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)
